(5-Fluoro-2-methoxyphenyl)methanethiol
Description
(5-Fluoro-2-methoxyphenyl)methanethiol is a fluorinated aromatic thiol characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position, a fluorine atom at the 5-position, and a methanethiol (-CH₂SH) functional group. The methoxy group acts as an electron-donating substituent, while the fluorine atom exerts an electron-withdrawing effect, creating a unique electronic environment that influences reactivity, stability, and intermolecular interactions. Thiols like this compound are critical in organic synthesis, pharmaceuticals, and materials science due to their nucleophilic -SH group, which participates in disulfide bond formation and metal coordination.
Properties
Molecular Formula |
C8H9FOS |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(5-fluoro-2-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9FOS/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
NMQGIZBZUAOIHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Synthetic Accessibility : The synthesis of this compound likely involves multi-step halogenation and etherification processes, whereas (2-Fluorophenyl)methanethiol can be prepared via direct fluorination, explaining its broader commercial availability .
- Stability: Thiols are prone to oxidation, forming disulfides. The electron-withdrawing fluorine substituent may stabilize the -SH group in this compound, reducing oxidation rates compared to non-fluorinated analogues like phenylmethanethiol.
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